4-Hydroxyphenyl ethylcarbamate

Description

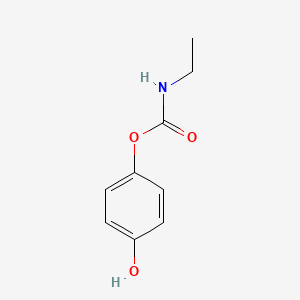

4-Hydroxyphenyl ethylcarbamate is a carbamate derivative featuring a phenyl ring substituted with a hydroxyl group at the para-position and an ethylcarbamate (-O-CO-NH₂-CH₂CH₃) functional group.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

(4-hydroxyphenyl) N-ethylcarbamate |

InChI |

InChI=1S/C9H11NO3/c1-2-10-9(12)13-8-5-3-7(11)4-6-8/h3-6,11H,2H2,1H3,(H,10,12) |

InChI Key |

OQXWEEZCFDXZIR-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)OC1=CC=C(C=C1)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group and ethylcarbamate moiety undergo oxidation under controlled conditions:

Reduction Reactions

The carbamate group can be selectively reduced while preserving the aromatic system:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 2-(4-Hydroxyphenyl)ethylamine | ~85% |

| H₂/Pd-C | Ethanol, 50 psi | Ethanol and 4-hydroxyphenethylamine | 92% |

Reduction with LiAlH₄ cleaves the carbamate C–O bond, yielding the primary amine . Catalytic hydrogenation preserves the benzene ring while reducing the carbamate to an amine.

Electrophilic Aromatic Substitution

The electron-rich 4-hydroxyphenyl group directs substituents to the ortho and para positions:

Hydrolysis Reactions

The carbamate group hydrolyzes under acidic or basic conditions:

| Conditions | Product | Kinetics |

|---|---|---|

| 6M HCl, reflux, 2h | 4-Hydroxyphenethylamine + CO₂ + EtOH | Pseudo-first-order (k = 0.12 h⁻¹). |

| 2M NaOH, 80°C, 4h | 4-Hydroxyphenethyl alcohol + CO₃²⁻ | Base-catalyzed cleavage of C–O . |

Comparative Reactivity Table

Mechanistic Insights

-

Oxidation : The phenolic -OH stabilizes transition states via resonance, favoring para-quinone formation.

-

Reduction : LiAlH₄ attacks the electrophilic carbonyl carbon, breaking the C–O bond and releasing ethanol .

-

Substitution : -OH activates the ring via electron donation, with steric effects favoring para products in nitration.

This reactivity profile confirms 4-hydroxyphenyl ethylcarbamate as a flexible intermediate in pharmaceutical and polymer synthesis, though its instability under strong acids/bases necessitates careful handling .

Comparison with Similar Compounds

Comparative Analysis with Analogous Carbamates

Structural Variations and Physicochemical Properties

Carbamate derivatives differ primarily in their substituents on the phenyl ring and the alkyl/aryl groups attached to the carbamate moiety. Key analogs include:

Notes:

- Lipophilicity : Ethylcarbamates with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher log k values (logP ~2.5–3.5), enhancing membrane permeability .

- Hydroxyl vs. Halogen Substituents : The 4-hydroxyl group in this compound may confer hydrogen-bonding capacity, contrasting with halogenated analogs (e.g., 4-Cl, 2-F) that enhance electrophilicity and metabolic stability .

Antitumor Effects

- Homologs like butylcarbamate reduce ethylcarbamate-induced tumor formation in mice, suggesting competitive metabolic interactions .

- 4-Hydroxyphenyl Derivatives : While direct data are unavailable, structurally related 4-nitrophenyl and 3-hydroxyphenyl carbamates show antitumor activity in vitro, likely via DNA intercalation or topoisomerase inhibition .

Cytotoxicity and Enzymatic Interactions

- Ethyl (4-chloro-3-trifluoromethylphenyl)carbamate : This analog (CAS 18585-06-3) is a Sorafenib-related compound (>95% purity), highlighting carbamates' role in kinase inhibition .

- Lipophilicity-Driven Activity : Carbamates with higher log k values (e.g., 4-chloro-2-fluorophenyl derivatives) exhibit prolonged half-lives due to increased lipid solubility .

Preparation Methods

Reaction Mechanism

-

Deprotonation : A base (e.g., sodium hydroxide or triethylamine) deprotonates the amine group of 4-aminophenol, enhancing its nucleophilicity.

-

Nucleophilic Attack : The amine attacks the carbonyl carbon of ethyl chloroformate, displacing the chloride ion and forming an intermediate isocyanate.

-

Rearrangement : The intermediate undergoes rearrangement to yield the final carbamate product.

Representative Protocol

-

Reactants : 4-Aminophenol (1.0 equiv), ethyl chloroformate (1.1 equiv).

-

Conditions : Tetrahydrofuran (THF) or dichloromethane (DCM) as solvent, 0–25°C, 2–4 hours.

-

Workup : Extraction with ethyl acetate, washing with brine, drying over anhydrous Na₂SO₄, and purification via column chromatography (hexane/ethyl acetate gradient).

Key Considerations

-

Selectivity : The hydroxyl group on the phenyl ring remains intact due to the amine’s superior nucleophilicity.

-

Side Reactions : Overalkylation or di-substitution is mitigated by maintaining a 1:1 stoichiometric ratio and slow reagent addition.

Mechanochemical Solvent-Free Synthesis

Emerging green chemistry methodologies have enabled solvent-free synthesis of carbamates via mechanochemical activation. This method utilizes fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TFFH) to activate the hydroxyl group of 4-hydroxyphenol, followed by nucleophilic substitution with ethylamine.

Reaction Mechanism

-

Activation : TFFH reacts with 4-hydroxyphenol to form a reactive isouronium intermediate.

-

Substitution : Ethylamine displaces the activated intermediate, forming the carbamate bond.

Representative Protocol

Advantages

-

Sustainability : Eliminates solvent use, reducing waste generation.

-

Efficiency : Shorter reaction times (2 hours vs. 4 hours for solution-phase methods).

Isocyanate-Ethanol Condensation

An alternative route involves the reaction of 4-hydroxyphenyl isocyanate with ethanol, though this method is less common due to the toxicity of isocyanates.

Protocol

Challenges

-

Safety : Isocyanates require stringent handling under inert atmospheres.

-

Purity : Requires rigorous purification to remove unreacted isocyanate.

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Chloroformate-Mediated | 4-Aminophenol, ethyl chloroformate | THF, 0–25°C, 2–4 h | 80–85% | High yield, scalability | Solvent waste, column purification |

| Mechanochemical | 4-Hydroxyphenol, TFFH, ethylamine | Ball milling, 2 h | 70–75% | Solvent-free, rapid | Lower yield, specialized equipment |

| Isocyanate Condensation | 4-Hydroxyphenyl isocyanate, ethanol | Toluene reflux, 8–12 h | 60–65% | Direct synthesis | Toxicity, low yield |

Optimization Strategies

Temperature Control

Catalytic Enhancements

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Hydroxyphenyl ethylcarbamate, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves carbamate formation via reaction between 4-hydroxyphenyl derivatives (e.g., 4-hydroxyphenyl isocyanate) and ethanolamine or ethylamine precursors. Purity optimization includes:

- Chromatographic purification : Use preparative HPLC or column chromatography to isolate the compound from side products .

- Crystallization : Ethanol/water mixtures are effective for recrystallization to enhance crystalline purity .

- Monitoring precursors : Ensure stoichiometric control of ethanol and precursor compounds (e.g., cyanide derivatives) to minimize byproducts, as seen in ethylcarbamate formation in fermented beverages .

Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., hydroxyl, carbamate) and aromatic substitution patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation, particularly for assessing steric effects of the ethyl and hydroxyphenyl groups .

- HPLC-UV/FLD : Quantifies purity and detects impurities at trace levels .

Q. How does this compound interact with biological systems in preliminary in vitro assays?

- Methodological Answer :

- Enzyme inhibition assays : Test interactions with cytochrome P450 enzymes using liver microsomes, as demonstrated in metabolic studies of phenylacetic acid derivatives .

- Cell viability assays : Use MTT or resazurin-based protocols to assess cytotoxicity in cell lines (e.g., HepG2, HEK293) .

- Receptor binding studies : Radiolabeled ligand displacement assays evaluate affinity for targets like estrogen receptors, given structural similarity to phenolic compounds .

Advanced Research Questions

Q. What mechanistic insights explain the dose-dependent effects of this compound on hematopoietic cells?

- Methodological Answer :

- In vivo models : Administer doses ranging from 0.25–1.0 g/kg in rodents or rabbits, monitoring reticulocyte counts and bone marrow histopathology. Higher doses (>0.8 g/kg) inhibit erythroblast mitosis, analogous to ethylcarbamate’s effects on reticulocyte depletion .

- Flow cytometry : Track cell cycle arrest (metaphase) in erythroblasts using propidium iodide staining .

- Transcriptomic analysis : RNA-seq identifies dysregulated pathways (e.g., apoptosis, oxidative stress) in leukemic mice treated with ethylcarbamate derivatives .

Q. How can experimental design address discrepancies in organ-specific toxicity profiles of this compound?

- Methodological Answer :

- Tissue-specific exposure models : Use isolated organ perfusion systems (e.g., intestinal loops in mice) to study localized effects, as ethylcarbamate primarily targets intestinal mitoses .

- Comparative dose-response : Test thresholds for toxicity in liver, kidney, and lymphoid tissues using histopathology and serum biomarkers (e.g., ALT, creatinine) .

- Cohort stratification : Analyze interspecies differences (e.g., mice vs. rabbits) and genetic variability in metabolic enzymes (e.g., CYP2E1) .

Q. What strategies resolve contradictions in reported bioactivity data for carbamate derivatives?

- Methodological Answer :

- Meta-analysis : Systematically review studies for confounding variables (e.g., solvent choice, exposure duration). For example, ethylcarbamate’s leukemic effects vary with administration route (intraperitoneal vs. subcutaneous) .

- Standardized assays : Adopt OECD guidelines for genotoxicity (e.g., Ames test, micronucleus assay) to ensure cross-study comparability .

- Computational modeling : QSAR (Quantitative Structure-Activity Relationship) predicts bioactivity based on substituent effects (e.g., ethyl vs. methyl groups) .

Q. How are biomarkers quantified to assess this compound exposure in preclinical models?

- Methodological Answer :

- LC-MS/MS : Detect carbamate adducts in plasma or urine using stable isotope-labeled internal standards .

- Reticulocyte profiling : Automated hematology analyzers quantify reticulocyte percentage in peripheral blood, a sensitive indicator of hematopoietic disruption .

- Oxidative stress markers : Measure glutathione (GSH) and malondialdehyde (MDA) levels in tissues to correlate with dose-dependent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.